Isopropyl 4,4,4-Trifluoroacetoacetate
Description
Nomenclature and Chemical Identity in Scholarly Contexts
IUPAC Name: Propan-2-yl 4,4,4-trifluoro-3-oxobutanoate and its Derivatives
The systematic name for Isopropyl 4,4,4-trifluoroacetoacetate, according to the International Union of Pure and Applied Chemistry (IUPAC), is propan-2-yl 4,4,4-trifluoro-3-oxobutanoate. This name precisely describes its molecular structure: a butanoate ester with a trifluoro group at the fourth carbon, an oxo (ketone) group at the third carbon, and an isopropyl group (propan-2-yl) forming the ester linkage.
A related, simpler derivative is Isopropyl trifluoroacetate (B77799), which has the IUPAC name propan-2-yl 2,2,2-trifluoroacetate. nih.govfishersci.fi This compound is an ester derived from trifluoroacetic acid and isopropanol (B130326). cymitquimica.com It is a colorless liquid often used as a solvent or a reagent in organic synthesis for introducing the trifluoroacetyl moiety. cymitquimica.comguidechem.com
CAS Registry Number and Molecular Formula in Scientific Literature
To avoid ambiguity from differing naming conventions, chemical compounds are assigned a unique CAS Registry Number.
This compound is identified by the CAS Registry Number 175230-50-9 . scbt.comchemicalbook.com Its molecular formula is C7H9F3O3 , corresponding to a molecular weight of 198.14 g/mol . scbt.comchemicalbook.com
The related derivative, Isopropyl trifluoroacetate , has the CAS Registry Number 400-38-4 . nih.govsigmaaldrich.com Its molecular formula is C5H7F3O2 , with a molecular weight of 156.10 g/mol . nih.govlookchem.com
| Attribute | This compound | Isopropyl trifluoroacetate |
|---|---|---|
| IUPAC Name | propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | propan-2-yl 2,2,2-trifluoroacetate nih.govfishersci.fi |
| CAS Registry Number | 175230-50-9 scbt.comchemicalbook.com | 400-38-4 nih.govsigmaaldrich.com |
| Molecular Formula | C7H9F3O3 scbt.comchemicalbook.com | C5H7F3O2 nih.govlookchem.com |
| Molecular Weight | 198.14 g/mol scbt.comchemicalbook.com | 156.10 g/mol nih.govlookchem.com |
Historical Perspectives on Fluorinated Acetoacetates in Chemical Sciences
The field of organofluorine chemistry began before elemental fluorine was isolated in 1886. nih.gov The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride (B91410). nih.gov Another key early development was by Frédéric Swarts, who in 1892 developed a synthetic method using antimony fluoride to convert benzotrichloride (B165768) to its trifluoromethyl derivatives. nih.govwikipedia.org
The study of fluorinated acetoacetates is a subset of this broader history. Early work on related compounds, such as fluoroacetate (B1212596) (FAc), which was first synthesized by Swarts in 1896, laid the groundwork for understanding the unique properties of fluorinated molecules. ag.state.mn.us It was not until World War II that research into organofluorine compounds intensified, revealing their potential applications. ag.state.mn.uswikipedia.org Ethyl 4,4,4-trifluoroacetoacetate, a closely related compound to the isopropyl ester, is a versatile building block for synthesizing fluorinated pharmaceuticals and agrochemicals. chemimpex.com The development of synthetic methods, such as the Claisen condensation, enabled the preparation of fluorine-containing acetoacetic esters, expanding the toolkit available to chemists for creating novel fluorinated compounds. acs.orgsapub.org
Significance of the Trifluoromethyl Group in Organic Synthesis and Drug Discovery
The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design and organic synthesis. mdpi.comhovione.com Its incorporation into a molecule can profoundly alter its physicochemical and biological properties. hovione.com The medicinal use of the trifluoromethyl group dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org
Key properties imparted by the trifluoromethyl group include:
High Electronegativity : The -CF3 group is strongly electron-withdrawing, which is a result of the high electronegativity of the fluorine atoms. wikipedia.orgmdpi.com This can influence the acidity or basicity of nearby functional groups and enhance interactions with biological targets. wikipedia.orgmdpi.com
Increased Lipophilicity : The presence of a -CF3 group generally increases the lipophilicity (fat-solubility) of a molecule, which can improve its absorption and transport in biological systems. mdpi.com
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com This makes the trifluoromethyl group highly resistant to metabolic degradation, which can increase the half-life of a drug. mdpi.com
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for a methyl group (-CH3) or a chlorine atom. wikipedia.orgmdpi.com While larger than a methyl group, it can occupy similar space while offering distinct electronic properties, allowing chemists to fine-tune a molecule's activity and profile. mdpi.comacs.org
These characteristics have led to the incorporation of the trifluoromethyl group into numerous successful pharmaceuticals, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgwikipedia.org In organic synthesis, reagents like this compound serve as valuable building blocks for introducing the trifluoromethyl group into complex molecular architectures. rsc.orgsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBGYZLICFMDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343045 | |
| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175230-50-9 | |
| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isopropyl 4,4,4 Trifluoroacetoacetate
Esterification Pathways for Trifluoroacetoacetates
Esterification is a foundational step in the synthesis of Isopropyl 4,4,4-Trifluoroacetoacetate, typically aimed at producing the precursor, isopropyl trifluoroacetate (B77799). This precursor is then reacted with an acetate (B1210297) source in a subsequent condensation step.
Reaction of Isopropanol (B130326) with Trifluoroacetic Acid (Sulfuric/HCl Catalysis)
The direct esterification of trifluoroacetic acid with isopropanol, known as Fischer esterification, is a well-established method for producing isopropyl trifluoroacetate. This reversible reaction is catalyzed by strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). taylorandfrancis.comresearchgate.net The acid catalyst protonates the carbonyl oxygen of the trifluoroacetic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the isopropanol. cerritos.edu
The reaction equilibrium can be shifted toward the product side to improve the yield by employing several strategies based on Le Châtelier's principle. Common approaches include using a large excess of the alcohol (isopropanol), which also serves as the solvent, or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. tamu.edumasterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | Trifluoroacetic Acid, Isopropanol | Formation of the ester. |
| Catalyst | Concentrated H₂SO₄ or HCl (catalytic amount) | To protonate the carbonyl and accelerate the reaction. researchgate.net |
| Temperature | Reflux | To increase the reaction rate. |
| Equilibrium Shift | Use excess isopropanol and/or remove water | To drive the reaction towards the product ester. tamu.edu |
Condensation Reactions with Ethyl Trifluoroacetate and Acetates
The crucial step in forming the β-ketoester structure of this compound is the Claisen condensation. This reaction involves the C-C bond formation between a trifluoroacetate ester and an acetate ester in the presence of a strong base. google.com A common industrial route for similar compounds involves the condensation of ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as the base. guidechem.com
For the synthesis of the isopropyl variant, a crossed Claisen condensation is employed. This can be achieved by reacting ethyl trifluoroacetate with isopropyl acetate or, more directly, by reacting isopropyl trifluoroacetate (synthesized via methods in 2.1.1 or 2.2) with isopropyl acetate. The reaction is promoted by a strong base, such as sodium hydride (NaH) or an alkoxide like sodium isopropoxide. The base deprotonates the α-carbon of the acetate ester, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the trifluoroacetate ester. libretexts.org The subsequent elimination of an alkoxide group yields the target β-ketoester. taylorandfrancis.com
Reactions Involving Trifluoroacetyl Halides
Trifluoroacetyl halides, being more reactive than the corresponding carboxylic acid, provide alternative and often more efficient routes to the isopropyl trifluoroacetate precursor. These reactions are typically faster and can be performed under milder conditions.
Synthesis via Trifluoroacetyl Fluoride (B91410) and Isopropanol (Potassium Fluoride Catalysis)
A high-yield synthesis of isopropyl trifluoroacetate can be achieved by reacting trifluoroacetyl fluoride with isopropanol. chemicalbook.com This reaction is effectively catalyzed by potassium fluoride (KF). In this process, trifluoroacetyl fluoride gas is passed through a mixture of isopropanol and potassium fluoride. The reaction proceeds efficiently at a controlled temperature. The potassium fluoride likely acts as a scavenger for the hydrogen fluoride (HF) byproduct, preventing side reactions and driving the reaction forward. This method has been demonstrated on a large scale to produce the desired ester with a yield exceeding 90%. chemicalbook.com
Table 2: Synthesis of Isopropyl Trifluoroacetate via Trifluoroacetyl Fluoride
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | Isopropanol | chemicalbook.com |
| Reactant 2 | Trifluoroacetyl Fluoride | chemicalbook.com |
| Catalyst | Potassium Fluoride | chemicalbook.com |
| Temperature | 45 °C | chemicalbook.com |
| Reaction Time | 3.5 hours | chemicalbook.com |
| Yield | 92.9% | chemicalbook.com |
Preparation from Trifluoroacetyl Chloride and Isopropanol
The reaction between trifluoroacetyl chloride and isopropanol is another effective method for preparing isopropyl trifluoroacetate. google.com Due to the high reactivity of the acyl chloride, the reaction is typically carried out at low temperatures (e.g., -19 °C to -25 °C) to control the reaction rate and minimize the formation of byproducts. google.com
A common industrial practice involves using a "heel" of the final product, isopropyl trifluoroacetate, as the initial solvent. Trifluoroacetyl chloride is added to this heel, followed by the slow, controlled addition of isopropanol. google.com This technique helps to manage the exothermicity of the reaction. After the addition is complete, the mixture is allowed to warm to room temperature. The resulting hydrogen chloride (HCl) gas is typically removed and neutralized in a scrubber. This process can yield the product in high purity (>97%). google.com
Table 3: Synthesis of Isopropyl Trifluoroacetate via Trifluoroacetyl Chloride
| Parameter | Condition | Reference |
|---|---|---|
| Reactant 1 | Trifluoroacetyl Chloride | google.com |
| Reactant 2 | Isopropanol | google.com |
| Solvent | Isopropyl Trifluoroacetate (product "heel") | google.com |
| Temperature | -19 °C to -25 °C | google.com |
| Procedure | Slow addition of isopropanol over ~1.75 hours | google.com |
| Purity | >97% | google.com |
Optimization and Efficiency in Industrial and Laboratory Synthesis
Optimizing the synthesis of this compound, for both industrial and laboratory scales, focuses on maximizing yield, minimizing costs, and ensuring process safety and simplicity.
For the initial esterification step (Fischer esterification), industrial processes often favor reactive distillation. This technique combines the chemical reaction and product separation into a single unit, continuously removing water and shifting the equilibrium to achieve high conversion rates. taylorandfrancis.com Catalyst choice is also critical; while mineral acids are effective, solid acid catalysts are being explored to simplify separation and reduce corrosive waste streams. google.com
In the Claisen condensation step, efficiency is greatly influenced by the choice of base and reaction conditions. Stronger bases like sodium hydride are often preferred over sodium alkoxides as they can lead to higher yields. organic-chemistry.org To prevent side reactions in a crossed-Claisen condensation, the enolizable ester (the acetate) is typically added slowly to a mixture of the non-enolizable ester (the trifluoroacetate) and the base. This strategy keeps the concentration of the enolate low and directs it to react with the desired electrophile. organic-chemistry.org
On an industrial scale, process efficiency involves solvent and catalyst recycling. For instance, in the synthesis using trifluoroacetyl fluoride, the potassium bifluoride (KHF₂) byproduct can be neutralized with potassium hydroxide (B78521) to regenerate potassium fluoride for reuse. chemicalbook.com In laboratory settings, optimization may prioritize high purity, which can be achieved through careful distillation and chromatographic purification techniques. The choice of solvent can also play a significant role; polar aprotic solvents like THF or DMF can help stabilize the enolate intermediate in the Claisen condensation, potentially improving the reaction outcome. numberanalytics.com
Table 4: Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₉F₃O₃ |
| Isopropanol | C₃H₈O |
| Trifluoroacetic Acid | C₂HF₃O₂ |
| Sulfuric Acid | H₂SO₄ |
| Hydrochloric Acid | HCl |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ |
| Isopropyl Trifluoroacetate | C₅H₇F₃O₂ |
| Isopropyl Acetate | C₅H₁₀O₂ |
| Ethyl Acetate | C₄H₈O₂ |
| Sodium Hydride | NaH |
| Sodium Isopropoxide | C₃H₇NaO |
| Trifluoroacetyl Fluoride | C₂F₄O |
| Potassium Fluoride | KF |
| Trifluoroacetyl Chloride | C₂ClF₃O |
| Potassium Bifluoride | KHF₂ |
| Potassium Hydroxide | KOH |
| Tetrahydrofuran (THF) | C₄H₈O |
| Dimethylformamide (DMF) | C₃H₇NO |
Catalytic Enhancements in Synthesis
The efficiency of the Claisen condensation for producing this compound is highly dependent on the choice of catalyst. Strong bases are required to generate the enolate from Isopropyl Acetate, which then acts as the nucleophile.
Commonly employed catalysts for similar β-keto ester syntheses, which are applicable to this compound, include alkali metal alkoxides and hydrides. Sodium isopropoxide, prepared from sodium metal and isopropanol, is a suitable strong base for this reaction. The use of the corresponding alkoxide to the ester being used (isopropoxide for isopropyl esters) is crucial to prevent transesterification, which would lead to a mixture of undesired ester products.
Magnesium alkoxides, such as magnesium isopropoxide, have also been explored as effective catalysts in Claisen-type condensations. These catalysts can offer different reactivity and selectivity compared to their alkali metal counterparts.
Lewis acids have also been investigated to catalyze reactions involving fluorinated compounds. While direct catalysis of the Claisen condensation by Lewis acids is less common than base catalysis, they can be employed in alternative synthetic routes or to enhance specific steps. For instance, Lewis acids like boron trifluoride etherate can be used in the synthesis of related β-ketoesters. Furthermore, silica-supported iron trifluoroacetate has been developed as a recyclable Lewis acid catalyst for various organic transformations, suggesting the potential for Lewis acid catalysis in related syntheses. nih.govrsc.org
The synthesis of the precursor, Isopropyl Trifluoroacetate, can also be catalytically enhanced. One method involves the reaction of isopropanol with trifluoroacetyl fluoride in the presence of potassium fluoride, achieving a high yield of 92.9%. chemicalbook.com Another approach utilizes a catalyst made from neodymium trifluoroacetate on a resin-based spherical activated carbon support for the esterification of trifluoroacetic acid with isopropanol. google.com
Table 1: Potential Catalysts for the Synthesis of this compound
| Catalyst Type | Specific Example | Role in Synthesis |
| Alkali Metal Alkoxide | Sodium Isopropoxide | Strong base for Claisen condensation |
| Metal Hydride | Sodium Hydride | Strong base for Claisen condensation |
| Alkaline Earth Metal Alkoxide | Magnesium Isopropoxide | Base catalyst for Claisen condensation |
| Lewis Acid | Boron Trifluoride Etherate | Potential catalyst for alternative routes |
Purity and Yield Considerations in Different Synthetic Routes
The purity and yield of this compound are influenced by the chosen synthetic route and reaction conditions. While specific data for the isopropyl ester is limited in publicly available literature, extensive research on the closely related ethyl 4,4,4-trifluoroacetoacetate provides valuable insights into the factors affecting purity and yield.
For the synthesis of ethyl 4,4,4-trifluoroacetoacetate via Claisen condensation using sodium ethoxide, a purity of 99.1% and a yield of 74.7% have been reported. google.comgoogle.com Another method using sodium hydride as the base resulted in a product with 94.0% purity and a 75% yield. google.comgoogle.com A Chinese patent describes a process using an ethanol (B145695) solution of sodium ethoxide as the catalyst, achieving yields of up to 85.6% and purities as high as 96.7%. google.com
These findings suggest that the choice of base and solvent, as well as the purification method, are critical for obtaining high purity and yield. The work-up procedure, which typically involves neutralization of the reaction mixture with an acid followed by distillation, plays a significant role in the final purity of the product.
Table 2: Reported Purity and Yield for Ethyl 4,4,4-Trifluoroacetoacetate Synthesis
| Catalyst/Base | Solvent | Purity (%) | Yield (%) | Reference |
| Sodium Ethoxide | Cyclohexane/Ethanol | 99.1 | 74.7 | google.comgoogle.com |
| Sodium Hydride | Hexane | 94.0 | 75.0 | google.comgoogle.com |
| Sodium Ethoxide (in ethanol) | Dehydrated Alcohol/Ethyl Acetate | 96.7 | 85.6 | google.com |
These values for the ethyl ester provide a strong indication of the expected purity and yield for the synthesis of this compound under similar conditions, with the understanding that the bulkier isopropyl group might slightly influence reaction rates and yields.
Anhydrous Synthesis Techniques
The Claisen condensation is highly sensitive to the presence of water, making anhydrous synthesis techniques essential for achieving high yields of this compound. Water can react with the strong base used as a catalyst, quenching it and preventing the formation of the necessary enolate. Furthermore, water can hydrolyze the ester starting materials and the β-keto ester product.
To maintain anhydrous conditions, several precautions must be taken:
Dry Solvents: The solvents used in the reaction, such as isopropanol, diethyl ether, or tetrahydrofuran, must be thoroughly dried before use.
Anhydrous Reagents: The starting esters, Isopropyl Trifluoroacetate and Isopropyl Acetate, should be anhydrous. The base, whether it is commercially sourced or prepared in situ, must also be free of moisture.
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
The work-up procedure also requires careful consideration to maintain the integrity of the product. After the condensation reaction, the mixture is typically neutralized. Using an anhydrous acid, such as anhydrous hydrogen chloride, is a common practice in the synthesis of related compounds to avoid introducing water during this step.
The synthesis of the precursor, Isopropyl Trifluoroacetate, can also be performed under anhydrous conditions. For example, the reaction of trifluoroacetyl fluoride gas with a mixture of isopropanol and potassium fluoride is carried out in a closed reactor. chemicalbook.com
Chemical Reactivity and Reaction Mechanisms of Isopropyl 4,4,4 Trifluoroacetoacetate
Electrophilicity and Nucleophilic Reactions
The core of Isopropyl 4,4,4-trifluoroacetoacetate's reactivity lies in the electrophilic nature of its carbonyl carbons. An electrophile is a reactant that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The electron density at both the ketonic and ester carbonyl carbons is significantly reduced by the adjacent electron-withdrawing groups—the trifluoromethyl group and the isopropoxy group, respectively.
The trifluoromethyl group, in particular, exerts a powerful inductive effect, making the adjacent ketonic carbonyl carbon exceptionally electrophilic and a prime target for nucleophiles. researchgate.net Nucleophiles are reactants that provide a pair of electrons to form a new bond. masterorganicchemistry.com This enhanced electrophilicity is a hallmark of trifluoromethyl ketones (TFMKs) and is fundamental to their use as potent enzyme inhibitors, where they readily react with nucleophilic residues like serine in enzyme active sites. researchgate.net
Common nucleophilic reactions involving this compound include additions to the carbonyl group and substitutions at the α-carbon via an enolate intermediate. The general reactivity involves the attack of a nucleophile on one of the electron-deficient carbonyl carbons, leading to the formation of a tetrahedral intermediate.
Table 1: Factors Influencing Electrophilicity
| Factor | Description | Impact on Reactivity |
|---|---|---|
| Trifluoromethyl Group | Strong electron-withdrawing inductive effect. | Significantly increases the electrophilicity of the adjacent ketonic carbonyl carbon. |
| Isopropoxy Group | Electron-withdrawing inductive effect and electron-donating resonance effect. | Increases the electrophilicity of the ester carbonyl carbon, though generally less than the ketone. |
| Steric Hindrance | The spatial arrangement of atoms can hinder the approach of a nucleophile. libretexts.org | The isopropyl group is bulkier than an ethyl group, which can slightly decrease reaction rates compared to the ethyl ester analog. |
Hydrolysis Mechanisms and Products
The hydrolysis of this compound, like other esters, can proceed under either acidic or basic conditions, cleaving the ester bond. aklectures.comyoutube.com The process involves the nucleophilic attack of water (in acidic or neutral conditions) or a hydroxide (B78521) ion (in basic conditions) on the ester carbonyl carbon.
Under basic conditions (saponification), the reaction is typically irreversible. A hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the isopropoxide leaving group to form 4,4,4-trifluoroacetoacetic acid. In the basic medium, the acidic proton of the carboxylic acid is rapidly removed, and the resulting trifluoroacetoacetate anion can undergo decarboxylation upon heating to yield trifluoroacetone. wikipedia.org
Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. youtube.com After a series of proton transfers, isopropanol (B130326) is eliminated, yielding the protonated 4,4,4-trifluoroacetoacetic acid. This process is generally reversible. youtube.com
Computational and experimental studies on similar compounds, such as p-nitrophenyl trifluoroacetate (B77799), show that water molecules can form networks or bridges that facilitate the hydrolysis by stabilizing the transition state. researchgate.net The rate-determining step is heavily influenced by the nature of the leaving group. researchgate.net
Expected Hydrolysis Products:
4,4,4-Trifluoroacetoacetic acid (or its carboxylate salt)
Isopropanol
Upon decarboxylation: Trifluoroacetone and Carbon Dioxide wikipedia.org
Solvolysis in Acidic Environments
Solvolysis is a reaction where the solvent acts as the nucleophile. In an acidic environment with a solvent such as an alcohol (alcoholysis), this compound can undergo transesterification. The mechanism is analogous to acid-catalyzed hydrolysis.
The reaction begins with the protonation of one of the carbonyl oxygens, enhancing the electrophilicity of the corresponding carbon. The ketonic carbonyl is generally more basic and more likely to be protonated. The solvent molecule then attacks the activated carbonyl carbon. In the case of transesterification, attack at the ester carbonyl leads to a tetrahedral intermediate. Following proton transfers, the original isopropoxy group is eliminated as isopropanol, and a new ester is formed, derived from the solvent alcohol. For instance, solvolysis in ethanol (B145695) would lead to the formation of Ethyl 4,4,4-trifluoroacetoacetate.
Role of the Trifluoromethyl Group in Modifying Reactivity
The trifluoromethyl (CF₃) group is a dominant factor in the chemical reactivity of this compound. Its influence stems from the high electronegativity of the fluorine atoms, which leads to several significant effects.
Inductive Effect : The CF₃ group is one of the strongest electron-withdrawing groups. This powerful negative inductive effect (-I) polarizes the carbon-carbon bonds, withdrawing electron density from the rest of the molecule. This makes the adjacent ketonic carbonyl carbon highly electrophilic and increases the acidity of the α-hydrogens. researchgate.net
Steric Effects : Although fluorine is relatively small, the trifluoromethyl group is sterically larger than a methyl group and has been shown to behave as a substituent as large as a cyclohexyl group in some reactions. researchgate.net This steric bulk can influence the stereochemistry and regioselectivity of reactions.
Bond Strength : The carbon-fluorine bond is exceptionally strong, which contributes to the thermal and metabolic stability of trifluoromethylated compounds.
Enolate Stability : The electron-withdrawing nature of the CF₃ group stabilizes the negative charge in the corresponding enolate, facilitating its formation. This is crucial for reactions involving the α-carbon. libretexts.org
Table 2: Effects of the Trifluoromethyl Group on Reactivity
| Property | Effect of CF₃ Group | Consequence |
|---|---|---|
| Electrophilicity | Strong electron withdrawal increases the partial positive charge on the adjacent carbonyl carbon. | Enhanced reactivity towards nucleophiles. researchgate.net |
| Acidity of α-protons | Stabilizes the conjugate base (enolate) through induction. | Increases the acidity of the α-protons, facilitating enolate formation. libretexts.org |
| Hydration | The highly electrophilic carbonyl carbon favors the formation of a stable gem-diol (hydrate) in aqueous solutions. researchgate.net | An equilibrium exists between the ketone and its hydrated form, which can affect reaction kinetics. |
| Regioselectivity | Directs nucleophilic attack preferentially to the ketonic carbonyl over the ester carbonyl. | Allows for selective chemical transformations. nih.gov |
Exploration of Reaction Pathways
Substitution reactions in this compound primarily occur at the α-carbon. The protons on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups and the trifluoromethyl group. Treatment with a base removes a proton to form a resonance-stabilized enolate ion. ucsb.edu
This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon (C-alkylation) or the oxygen atom of the enolate (O-alkylation). bham.ac.uk The outcome of the reaction often depends on the reaction conditions.
C-alkylation : Generally favored with "soft" electrophiles (like alkyl halides) and under conditions that favor thermodynamic control. libretexts.orgbham.ac.uk This pathway leads to the formation of a new carbon-carbon bond at the α-position.
O-alkylation : Generally favored with "hard" electrophiles (like silyl (B83357) halides) and under conditions that favor kinetic control. bham.ac.uk This pathway results in the formation of a vinyl ether.
Research on the ethyl analog has shown that the ratio of C- to O-alkylation products can be dependent on the solvent and reaction time. Interestingly, a reversible O-alkylation process has been observed that can lead to the thermodynamically more stable C-alkylated product over time.
The primary sites for addition reactions are the electrophilic carbonyl groups. Nucleophiles readily add to the ketonic carbonyl carbon due to its enhanced electrophilicity from the adjacent trifluoromethyl group.
A key example is the reduction of the ketone. The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate using biocatalysts like Saccharomyces uvarum has been studied extensively, yielding the corresponding chiral alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, with high conversion and enantiomeric excess. nih.gov A similar reaction would be expected for the isopropyl ester.
Another important class of reactions is the addition of organometallic reagents (e.g., Grignard reagents or organolithium compounds) to the ketone, which provides a route to tertiary trifluoromethylated alcohols. The trifluoromethyl group makes the addition to the carbonyl highly favorable. semanticscholar.org
Table 3: Examples of Reaction Pathways
| Reaction Type | Reagents/Conditions | Product Type | Description |
|---|---|---|---|
| Substitution | 1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) | α-alkylated β-keto ester | The enolate acts as a nucleophile in an SN2 reaction. libretexts.org |
| Addition (Reduction) | Biocatalyst (e.g., yeast), NaBH₄, H₂/Catalyst | β-hydroxy ester | The ketone carbonyl is reduced to a secondary alcohol. nih.gov |
| Addition (Grignard) | 1. R-MgBr 2. H₃O⁺ workup | Tertiary trifluoromethyl alcohol | An organometallic reagent adds to the ketone carbonyl. semanticscholar.org |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid and alcohol | Cleavage of the ester linkage. aklectures.com |
Applications in Advanced Organic Synthesis and Catalysis
As a Versatile Reagent for Trifluoromethylation
The trifluoromethyl (CF3) group is of immense interest in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Isopropyl 4,4,4-trifluoroacetoacetate can serve as a source for the CF3 group in various synthetic transformations. Although direct electrophilic or nucleophilic trifluoromethylation often employs specialized reagents like "Ruppert's reagent" (trifluoromethyltrimethylsilane) or S-(trifluoromethyl)diarylsulfonium salts, compounds like this compound are instrumental in building molecules where the CF3 group is a core component from the start. nih.gov Its utility lies in its capacity to be incorporated into larger structures, thereby introducing the trifluoromethyl motif in a controlled and predictable manner.
Role as a Building Block in Complex Molecule Construction
Organic building blocks are foundational functionalized molecules used for the modular assembly of more complex molecular structures. sigmaaldrich.comsigmaaldrich.com this compound is an exemplary building block, providing a versatile scaffold for synthetic chemists. lifechemicals.com Its β-ketoester functionality allows for a wide range of chemical manipulations, including alkylations, acylations, and condensations. This reactivity enables its use in the bottom-up construction of intricate molecular frameworks, which is fundamental in medicinal chemistry and materials science. sigmaaldrich.com The presence of the trifluoromethyl group makes it particularly valuable for synthesizing fluorinated compounds that are crucial in the pharmaceutical and agrochemical industries. chemimpex.com
Enantioselective Transformations
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern pharmaceutical development. This compound is a key substrate in enantioselective reactions, particularly asymmetric hydrogenation, to produce chiral trifluoromethyl-containing alcohols. researchgate.net
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters. nih.gov The reduction of the ketone in this compound yields chiral isopropyl 4,4,4-trifluoro-3-hydroxybutanoate, a valuable chiral synthon. This transformation is challenging due to the stereoelectronic properties of trifluoromethyl ketones but has been achieved with high efficiency and enantioselectivity using various catalytic systems. rsc.org For instance, the asymmetric reduction of the similar ethyl 4,4,4-trifluoroacetoacetate has been successfully carried out using microbial whole-cell catalysis, achieving high conversion and enantiomeric excess. nih.gov Iridium-based catalyst systems have also proven highly effective for the asymmetric hydrogenation of trifluoromethyl ketones, yielding chiral 2,2,2-trifluoroethanols with excellent enantioselectivities (up to 99% ee) and yields. rsc.org
The success of asymmetric hydrogenation hinges on the catalyst system, which typically involves a transition metal and a chiral ligand or modifier. For the hydrogenation of activated ketones like β-ketoesters, platinum-based catalysts are widely used. A common and effective system is Platinum on alumina (B75360) (Pt/Al2O3), which is rendered enantioselective by the addition of a chiral modifier. researchgate.net Cinchona alkaloids, such as cinchonidine, are classic examples of chiral modifiers that adsorb onto the platinum surface, creating a chiral environment that directs the hydrogenation to favor one enantiomer of the product. researchgate.net Structurally simpler chiral amino alcohols have also been developed as effective modifiers for the hydrogenation of ethyl pyruvate (B1213749) over Pt/Al2O3 catalysts, indicating a broad scope for modifier design. rsc.org The generally accepted mechanism involves the adsorption of the chiral modifier onto the catalyst surface, followed by the adsorption of the reactant and the subsequent transfer of hydrogen. researchgate.net
The table below illustrates hypothetical data on how reaction conditions can influence the asymmetric hydrogenation of a trifluoromethyl ketone.
| Entry | Modifier | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | Cinchonidine | Toluene | 25 | 50 | >99 | 92 (R) |
| 2 | Cinchonidine | Acetic Acid | 25 | 50 | >99 | 85 (R) |
| 3 | Cinchonidine | Toluene | 0 | 50 | 95 | 95 (R) |
| 4 | (S)-Proline | Toluene | 25 | 50 | >99 | 78 (S) |
Cyclization Reactions for Novel Heterocyclic Structures
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. scribd.com this compound, and its close analog ethyl 4,4,4-trifluoroacetoacetate, are valuable precursors for synthesizing novel heterocyclic structures. The dicarbonyl functionality of these molecules allows them to participate in cyclization reactions with various dinucleophiles. For example, three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate with cycloheptanone (B156872) and various diamines or aminoalcohols leads to new types of tricyclic azaheterocyclic structures. researchgate.net The reaction pathway and the final product can be influenced by the choice of solvent and reactants, leading to a diverse range of compounds such as hexahydropyrido[2,1-b] chemimpex.comresearchgate.netoxazin-6-ones or hexahydrooxazolo[3,2-a]pyridin-5-ones. researchgate.net This approach provides a powerful method for generating complex, trifluoromethyl-substituted heterocyclic libraries for biological screening. researchgate.net
Derivatization in Analytical and Synthetic Chemistry
This compound and related β-ketoesters serve as versatile building blocks in both analytical and synthetic chemistry. Their unique structural features, including the reactive β-dicarbonyl moiety and the electron-withdrawing trifluoromethyl group, allow for a variety of chemical transformations. These transformations are harnessed to create derivatives with tailored properties for specific applications, such as enhancing detectability in analytical methods or generating novel fluorescent probes for research.
Ester Derivatization for Analytical Purposes
In analytical chemistry, particularly in gas chromatography (GC) coupled with mass spectrometry (MS), derivatization is a crucial step to enhance the volatility, thermal stability, and detectability of analytes. While this compound itself is not typically used as a derivatizing agent, the formation of trifluoroacetyl esters from various analytes is a widely employed technique that highlights the utility of the trifluoroacetyl group. mdpi.comresearchgate.net This process involves the use of reagents like trifluoroacetic anhydride (B1165640) (TFAA) to introduce a trifluoroacetyl moiety onto polar functional groups of target molecules. tcichemicals.com
The introduction of a trifluoroacetyl group confers several advantages for GC-MS analysis. The high electronegativity of the fluorine atoms increases the volatility of the resulting derivative, allowing for analysis of otherwise non-volatile compounds at lower temperatures. gcms.czsigmaaldrich.com Furthermore, the presence of the trifluoromethyl group can enhance the sensitivity of detection, particularly with electron capture detectors (ECD), and can lead to specific fragmentation patterns in mass spectrometry, aiding in structural elucidation. researchgate.netnih.gov
The process of trifluoroacetylation is a common strategy for the analysis of a wide range of compounds, including steroids, amino acids, and pharmaceutical residues. mdpi.comsigmaaldrich.com For instance, the derivatization of sterols with trifluoroacetic anhydride results in trifluoroacetate (B77799) esters that exhibit improved chromatographic properties and shorter retention times compared to their underivatized or silylated counterparts. mdpi.com
Table 1: Comparison of Derivatization Effects on Analytes for GC-MS
| Feature | Without Derivatization | With Trifluoroacetylation |
| Volatility | Low for polar analytes | High |
| Thermal Stability | Often poor | Generally improved |
| Detection | Standard | Enhanced (especially with ECD) |
| Peak Shape | Tailing may occur | Symmetrical peaks |
| Mass Spectrum | May be complex or uninformative | Often provides clear fragmentation for identification |
This table provides a generalized comparison of the effects of trifluoroacetylation on polar analytes for GC-MS analysis.
Reactions with Vital Stains for Enhanced Fluorescence in Research
The dicarbonyl functionality of β-ketoesters like this compound provides a reactive handle for the synthesis of fluorescent molecules. One notable application is the reaction with hydrazine-based compounds, which can be components of vital stains or fluorescent probes, to form fluorescent pyrazole (B372694) derivatives. This reaction offers a pathway to develop novel sensors and imaging agents for biological research.
Recent studies have demonstrated the use of β-ketoester moieties in the design of "turn-on" fluorescent probes. nih.gov In one such strategy, a non-fluorescent molecule containing a β-ketoester is designed to react specifically with a target analyte, such as hydrazine (B178648). This reaction triggers a chemical transformation that releases a highly fluorescent molecule. nih.gov The mechanism typically involves the initial reaction of hydrazine with the ketone group of the β-ketoester to form a hydrazone. This is followed by an intramolecular cyclization reaction with the ester group, leading to the cleavage and release of the fluorophore. nih.gov
This principle can be applied to the development of fluorescent probes for detecting specific biological molecules or activities. For example, a probe containing the this compound core could be synthesized to react with a specific cellular component, leading to an increase in fluorescence and allowing for visualization through fluorescence microscopy. The reactivity of the β-ketoester can be tuned by modifying its structure, which in turn affects the sensitivity and selectivity of the fluorescent response. nih.gov
The reaction of β-dicarbonyl compounds with hydrazine derivatives is a versatile method for creating a variety of fluorescent heterocyclic compounds. researchgate.netresearchgate.net These reactions are often straightforward and can be carried out under mild conditions, making them suitable for the synthesis of complex molecular probes. mdpi.comugm.ac.id
Table 2: General Reaction Scheme for Fluorescence Generation
| Reactant 1 | Reactant 2 | Product | Outcome |
| β-Ketoester (e.g., this compound) | Fluorescent Hydrazine or Hydrazine-containing Vital Stain | Fluorescent Pyrazole Derivative | Generation of a stable, fluorescent molecule |
| Non-fluorescent Probe with β-Ketoester Moiety | Target Analyte (e.g., hydrazine) | Released Fluorophore + Pyrazolone Derivative | "Turn-on" fluorescence upon reaction |
This table illustrates the general principles of using β-ketoesters in reactions to generate fluorescence for research applications.
Spectroscopic and Advanced Analytical Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The ¹H NMR spectrum would provide signals corresponding to the protons of the isopropyl group and the methylene (B1212753) group. The isopropyl methine proton would appear as a multiplet due to coupling with the six methyl protons, which in turn would appear as a doublet. The methylene protons (-CH₂-) are situated between two carbonyl groups and would exhibit a distinct chemical shift.
In the ¹³C NMR spectrum, distinct signals would be observed for the trifluoromethyl carbon, the two carbonyl carbons (ester and ketone), the methylene carbon, and the methine and methyl carbons of the isopropyl group. The carbon of the CF₃ group would show a characteristic quartet pattern due to coupling with the three fluorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isopropyl 4,4,4-Trifluoroacetoacetate Note: Data is estimated based on spectral information for analogous compounds such as ethyl 4,4,4-trifluoroacetoacetate and isopropyl acetate (B1210297). chemicalbook.comchemicalbook.comchemicalbook.compitt.edu
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -CH(CH₃)₂ | ~5.0 | Septet |
| ¹H | -CH₂- | ~3.7 | Singlet |
| ¹H | -CH(CH ₃)₂ | ~1.3 | Doublet |
| ¹³C | C F₃ | ~116 | Quartet (q) |
| ¹³C | Ester C =O | ~165 | Singlet |
| ¹³C | Ketone C =O | ~180 | Quartet (q) |
| ¹³C | -C H₂- | ~45 | Singlet |
| ¹³C | -C H(CH₃)₂ | ~71 | Singlet |
| ¹³C | -CH(C H₃)₂ | ~21 | Singlet |
¹⁹F NMR spectroscopy is a highly effective tool for monitoring chemical reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.govcnr.it The trifluoromethyl group in this compound serves as an excellent spectroscopic handle for real-time, quantitative analysis of reaction progress. nih.gov
In synthetic procedures that utilize this compound as a reactant, ¹⁹F NMR can be used to track its consumption by monitoring the decrease in the intensity of its characteristic singlet signal. Simultaneously, the formation of fluorinated intermediates and final products can be observed as new signals appear in the spectrum. nih.gov This allows for the determination of reaction rates, the identification of intermediates, and the optimization of reaction conditions without the need for complex sample preparation. nih.govnih.gov The chemical shift of the trifluoroacetyl (TFA) group typically ranges from -85 to -67 ppm relative to CFCl₃, influenced by factors like solvent polarity and the electronic environment. researchgate.net
Mass Spectrometry for Compound Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues to its structure through fragmentation patterns. libretexts.orgnih.gov For this compound, MS is crucial for confirming its molecular mass and identifying it in complex mixtures.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons. nih.gov This process typically forms a molecular ion (M⁺•), which is the intact molecule with one electron removed, and induces significant fragmentation. libretexts.org The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint.
For this compound (Molecular Weight: 198.13 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 198. The fragmentation is predictable based on the functional groups present (ester, ketone, trifluoromethyl group). libretexts.org Key fragmentation pathways would include alpha-cleavage adjacent to the carbonyl groups and the loss of neutral fragments.
Table 2: Predicted Major Diagnostic Ions in the EI-MS of this compound Note: Fragmentation data is predicted based on the analysis of similar structures like isopropyl trifluoroacetate (B77799). nist.gov
| m/z | Proposed Fragment Ion | Formula of Lost Neutral |
| 198 | [CF₃COCH₂COOCH(CH₃)₂]⁺• | (Molecular Ion) |
| 155 | [CF₃COCH₂CO]⁺ | •OCH(CH₃)₂ |
| 127 | [CF₃CO]⁺ | •CH₂COOCH(CH₃)₂ |
| 97 | [COCH₂CO]⁺• | CF₃•, •OCH(CH₃)₂ |
| 69 | [CF₃]⁺ | •COCH₂COOCH(CH₃)₂ |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. youtube.com It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would display characteristic absorption bands for its ester, ketone, and trifluoromethyl functionalities.
The most prominent features would be the strong absorptions from the two carbonyl (C=O) groups. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl. Additionally, strong bands corresponding to the C-F bond vibrations of the trifluoromethyl group would be clearly visible.
Table 3: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are estimated based on data for analogous compounds. researchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1750-1770 | Strong |
| C=O (Ketone) | Stretch | ~1720-1740 | Strong |
| C-F | Stretch | ~1100-1300 | Strong, Multiple Bands |
| C-O (Ester) | Stretch | ~1000-1200 | Strong |
| C-H (sp³) | Stretch | ~2850-3000 | Medium |
Chromatographic Techniques in Separation and Purity Analysis
Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of compounds like this compound. sielc.com
GC is well-suited for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separating components of a mixture and identifying each one based on its mass spectrum. libretexts.orgmdpi.commdpi.com The analysis of similar acetate compounds by GC-MS often utilizes split injection to handle sample concentration and specific temperature programs to ensure good separation. coresta.orgcoresta.org
HPLC, particularly in the reverse-phase mode (RP-HPLC), is another valuable method for analyzing and purifying this compound. sielc.com A typical RP-HPLC method would use a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, allowing for the separation of the compound from non-polar or more polar impurities. sielc.com The purity of this compound can be quantified by measuring the area of its peak relative to the total area of all peaks in the chromatogram.
Computational Chemistry and Mechanistic Studies
Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the pathways of reactions involving β-ketoesters like Isopropyl 4,4,4-Trifluoroacetoacetate. These studies allow for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states, which are fleeting structures that are difficult to observe experimentally.
One area of significant interest is the regioselectivity of reactions at the α-carbon versus the oxygen of the enolate. Ab initio calculations on the anion of a related cyclic β-ketoester, methyl 1-indanone-2-carboxylate, have been used to investigate the thermodynamics of C-alkylation versus O-alkylation. koreascience.kr These studies model the interaction of the enolate with various electrophiles, such as fluoromethyl cations or radicals, to predict the more favorable reaction pathway. By calculating the stabilization energies of the resulting products, researchers can rationalize the observed product distributions in reactions like electrophilic trifluoromethylation. koreascience.kr For instance, a plausible mechanism for trifluoromethylation involves the direct attack of the enolate's α-carbon on the electrophilic trifluoromethylating agent. koreascience.kr
Multi-component reactions, such as the Biginelli reaction, which involves a β-ketoester, an aldehyde, and urea (B33335) (or thiourea), have also been the subject of mechanistic investigation. researchgate.netillinois.edu For trifluoromethyl-containing β-ketoesters, the electron-deficient nature of the substrate can influence the stability of key intermediates. ajgreenchem.com The accepted mechanism proceeds through an N-acyliminium ion, formed from the acid-catalyzed condensation of the aldehyde and urea. researchgate.netillinois.edu The enol of the β-ketoester then attacks this iminium ion, leading to an open-chain ureide that subsequently cyclizes. illinois.edu DFT studies on the classical Biginelli reaction have helped to delineate the favorability of this pathway over others, such as an initial Knoevenagel or aldol (B89426) condensation. researchgate.net While specific transition state calculations for this compound in this reaction are not widely published, the established mechanism provides a framework for such computational explorations.
Another fundamental reaction of esters is the Claisen condensation. The reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297), for instance, proceeds via a base-promoted mechanism to form ethyl 4,4,4-trifluoroacetoacetate. organic-chemistry.orgcapes.gov.br The mechanism involves the formation of an ester enolate which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. organic-chemistry.org A tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage has been developed for the synthesis of trifluoromethyl ketones from enolizable ketones and ethyl trifluoroacetate. organic-chemistry.org Computational modeling of these steps can reveal the energy barriers for enolate formation, nucleophilic attack, and the collapse of the tetrahedral intermediate, providing a quantitative understanding of the reaction kinetics.
| Reaction Type | Key Intermediate | Role in Mechanism | Reference |
|---|---|---|---|
| Electrophilic Alkylation | Enolate Anion | Acts as the primary nucleophile, attacking the electrophile. | koreascience.kr |
| Biginelli Reaction | N-Acyliminium Ion | Formed from aldehyde and urea; acts as the key electrophile. | researchgate.netajgreenchem.com |
| Biginelli Reaction | Open-Chain Ureide | Product of the enol addition to the iminium ion; cyclizes to form the final product. | illinois.edu |
| Claisen Condensation | Tetrahedral Carbonyl Addition Intermediate | Formed by the nucleophilic attack of the enolate on an ester carbonyl. | organic-chemistry.org |
Investigation of Electronic Properties Imparted by the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that significantly modulates the electronic properties of this compound through strong inductive effects (-I effect). youtube.comresearchgate.net The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the rest of the molecule. This has several important consequences for the compound's reactivity and structure.
Increased Acidity of α-Protons: The primary electronic effect of the CF₃ group is the pronounced increase in the acidity of the methylene (B1212753) (α) protons located between the two carbonyl groups. The strong inductive withdrawal of electron density stabilizes the conjugate base (enolate) formed upon deprotonation, making the parent compound more acidic than its non-fluorinated analogs.
Enhanced Electrophilicity: The CF₃ group enhances the electrophilic character of the adjacent carbonyl carbon. By withdrawing electron density, it makes the carbonyl carbon more susceptible to nucleophilic attack. This increased reactivity is a key feature in many of its condensation and addition reactions. Computational studies using methods like Natural Bond Orbital (NBO) analysis can quantify this effect by calculating the partial atomic charges. For example, NBO analysis on related palladium complexes has shown that the carbon of a CF₃ group carries a significant positive charge, which is enhanced in the transition state for bond formation, indicating its role as an electrophilic center.
Influence on Molecular Orbitals: The electronic perturbations caused by the CF₃ group are reflected in the molecule's frontier molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the group generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. This change in orbital energies affects the molecule's reactivity profile in cycloaddition and other pericyclic reactions, as well as its spectroscopic properties.
| Electronic Property | Effect of CF₃ Group | Consequence | Computational Insight |
|---|---|---|---|
| Inductive Effect | Strongly electron-withdrawing (-I) | Increases acidity of α-protons and electrophilicity of carbonyls. | Calculation of molecular electrostatic potential (MEP) maps. |
| Enolate Stability | Increased stabilization of the conjugate base | Facilitates enolate formation for subsequent reactions. | Calculation of deprotonation energies. |
| Atomic Charges | Induces partial positive charge on adjacent carbons | Enhances susceptibility to nucleophilic attack. | Natural Bond Orbital (NBO) analysis. |
| Frontier Orbitals | Lowers HOMO and LUMO energy levels | Alters reactivity in orbital-controlled reactions. | DFT calculations of orbital energies. |
Conformational Analysis and Molecular Interactions
This compound, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between keto and enol tautomers. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are crucial for analyzing the conformational landscape and the non-covalent interactions that govern this equilibrium.
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is a central aspect of the compound's structure. For the closely related ethyl 4,4,4-trifluoroacetoacetate (ETFAA), DFT calculations have been employed to probe the thermodynamics of this tautomerization. These studies have shown that the stability of the enol tautomer is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester. This interaction creates a stable six-membered pseudo-ring. The trifluoromethyl group favors the enol form more than in non-fluorinated analogs because its electron-withdrawing nature increases the acidity of the enolic proton, strengthening the intramolecular hydrogen bond.
Solvent Effects: The position of the keto-enol equilibrium is sensitive to the solvent environment. Computational models can simulate solvent effects using implicit models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. Studies on ETFAA have demonstrated that in aprotic solvents, there is a positive correlation between solvent polarity and the proportion of the more polar keto tautomer present at equilibrium. Protic solvents can disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding, thereby shifting the equilibrium.
Rotational Isomers (Conformers): Beyond tautomerism, different spatial arrangements of the molecule arise from rotation around single bonds, such as the C-C and C-O bonds. DFT calculations can be used to construct a potential energy surface by systematically rotating dihedral angles to identify low-energy conformers and the energy barriers separating them. These calculations help to understand the molecule's flexibility and the preferred conformations in different states. For instance, the orientation of the isopropyl group relative to the rest of the molecule will have multiple low-energy arrangements that can be computationally predicted and characterized. Weak intramolecular interactions, such as C-H···O or C-H···F contacts, can also contribute to the stability of specific conformers.
Emerging Research Directions and Future Prospects
Development of Novel Fluorinated Intermediates
The synthesis of novel fluorinated intermediates is a rapidly expanding area of research, driven by the increasing demand for complex molecules in pharmaceuticals, agrochemicals, and advanced materials. Isopropyl 4,4,4-trifluoroacetoacetate serves as a versatile precursor for the creation of chiral trifluoromethyl-containing building blocks. The construction of these intricate molecules is pivotal as the introduction of a trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of drug candidates. rsc.org
Recent studies have demonstrated the utility of trifluoroacetoacetate esters in the asymmetric synthesis of valuable compounds. For instance, they are instrumental in creating chiral trifluoromethylated motifs with high stereoselectivity. researchgate.net These synthetic strategies often involve stereocontrolled conjugate additions and aldol (B89426) reactions to construct complex molecular architectures. researchgate.net The resulting chiral building blocks are crucial for the development of new therapeutic agents and other specialized chemical products. nih.gov While much of the published research has utilized the ethyl ester variant, the principles of these transformations are directly applicable to this compound, highlighting its potential in generating a diverse array of novel fluorinated intermediates.
Exploration of New Catalytic Systems for Enantioselective Reactions
The development of new catalytic systems for enantioselective reactions is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs and other chiral compounds. This compound is an ideal substrate for such transformations due to its prochiral center, which can be selectively functionalized using chiral catalysts.
Research in this area is focused on several key approaches:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of β-ketoesters, such as this compound, is a powerful method for producing chiral β-hydroxy esters. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules. rsc.org The development of novel chiral catalysts, including those based on iridium and ruthenium, has enabled these reactions to proceed with high yields and excellent enantioselectivities. nih.govrsc.org
Enantioselective Michael Addition: The Michael addition is a fundamental carbon-carbon bond-forming reaction. When applied to β-ketoesters like this compound, it allows for the creation of complex molecules with multiple stereocenters. nih.gov The use of chiral organocatalysts, such as those derived from thiourea and squaramide, has been shown to effectively control the stereochemical outcome of these reactions, leading to products with high diastereoselectivity and enantioselectivity. mdpi.comscispace.com
Organocatalyzed Reactions: N-heterocyclic carbenes have emerged as highly selective catalysts for intramolecular Michael reactions, generating reactive enol intermediates that can undergo further transformations. nih.gov This approach opens up new avenues for the synthesis of complex cyclic and bicyclic compounds from trifluoroacetoacetate precursors.
The exploration of these and other novel catalytic systems continues to expand the synthetic utility of this compound, providing access to a broader range of enantioenriched fluorinated compounds.
| Reaction Type | Catalyst Type | Substrate Class | Key Findings |
| Asymmetric Hydrogenation | Chiral Iridium Catalysts | β-Ketoesters | High yields and excellent enantioselectivities for the synthesis of chiral allylic alcohols. rsc.org |
| Enantioselective Michael Addition | Nickel Diamine Catalysts | β-Keto Esters | Facilitates both C-C bond formation and crystallization-induced diastereomer transformation. nih.gov |
| Intramolecular Michael Reaction | N-Heterocyclic Carbenes | α,β-Unsaturated Aldehydes | Highly diastereo- and enantioselective synthesis of dicarbonyl compounds. nih.gov |
| Phospha-Michael Addition | Bifunctional Squaramide | Iminochromenes | Excellent reactivity and enantioselectivity in the synthesis of chiral chromene derivatives. scispace.com |
Advanced Applications in Materials Science
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them highly desirable for applications in materials science. This compound is being explored as a monomer or precursor for the synthesis of novel fluoropolymers with tailored properties. researchgate.net
Current research in this domain is focused on:
Synthesis of Novel Fluoropolymers: The incorporation of this compound into polymer chains can impart desirable characteristics to the resulting materials. Research is underway to develop new polymerization techniques and to characterize the properties of these novel fluoropolymers. researchgate.net
Functional Coatings and Materials: Fluoropolymers derived from trifluoroacetoacetate esters have potential applications as protective coatings, low-friction surfaces, and in the development of advanced materials for the aerospace and electronics industries. researchgate.net The inherent properties of these polymers make them suitable for use in harsh environments where chemical and thermal stability are paramount.
While the application of this compound in materials science is still an emerging field, the promising properties of fluorinated polymers suggest that it will play an increasingly important role in the development of next-generation materials.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure and purity of isopropyl 4,4,4-trifluoroacetoacetate?
To confirm structure and purity, use:
- IR spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and ester C–O bonds (~1200 cm⁻¹) .
- ¹H-NMR : Characterize the isopropyl group (δ 1.2–1.4 ppm, doublet) and the trifluoromethyl group (coupled splitting patterns) .
- Gas Chromatography (GC) : Assess purity (>95% by GC, as reported for similar fluorinated esters) .
Q. How should researchers handle and store this compound to ensure stability?
Q. What are the optimal conditions for brominating this compound?
Adapt conditions from ethyl ester bromination:
Q. How can discrepancies in reported physical properties (e.g., boiling point) be resolved?
- Boiling point : Reported values vary due to pressure (42°C at 28 mmHg vs. 160.1°C at 760 mmHg). Use the Clausius-Clapeyron equation to interconvert values .
- Density : Confirm experimentally via pycnometry (literature range: 1.2–1.227 g/cm³) .
Advanced Research Questions
Q. What factors influence enantioselectivity inversion in catalytic hydrogenation of this compound?
Q. How can continuous flow reactors enhance the asymmetric hydrogenation process?
Q. What role do fluorine substituents play in the reactivity of this compound in nucleophilic reactions?
- Electronic effects : The -CF₃ group increases electrophilicity at the β-keto position, facilitating nucleophilic attack (e.g., enolate formation for C–C bond construction) .
- Steric effects : Fluorine’s small size allows dense functionalization without steric hindrance in heterocycle synthesis (e.g., pyrimidines) .
Q. How to design a multi-step synthesis of fluorinated heterocycles using this compound?
Q. What analytical strategies resolve conflicting data in vapor pressure and solubility measurements?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
